molecular formula C8H8N2OS B174262 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 18593-44-7

5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B174262
CAS RN: 18593-44-7
M. Wt: 180.23 g/mol
InChI Key: QAFMGDDXMIKGEY-UHFFFAOYSA-N
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Description

5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound with the molecular formula C8H8N2OS . It has a molecular weight of 180.23 .


Synthesis Analysis

The synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates to generate carbodiimides, which are then reacted with alkylamines under mild conditions .


Molecular Structure Analysis

The molecular structure of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one was investigated by X-ray diffraction . In crystals, the tautomeric form with a localized N(1)=C(2) bond is realized .


Chemical Reactions Analysis

The chemical reactions involving 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one include aza-Wittig reactions of iminophosphorane with aromatic isocyanates to generate carbodiimides, which are then reacted with alkylamines under mild conditions to give a series of 2-(alkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones .


Physical And Chemical Properties Analysis

5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a solid compound . It has a molecular weight of 180.23 .

Scientific Research Applications

Antimicrobial Activity

5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have been studied for their antimicrobial properties . Research indicates that certain derivatives exhibit activity against Pseudomonas aeruginosa , comparable to the reference drug streptomycin . This suggests potential for developing new antimicrobial agents that could be used to treat infections caused by this pathogen.

Antifungal Applications

The compound’s derivatives have also been explored for antifungal activities . Synthesized molecules have shown promise in inhibiting the growth of various fungal species, which could lead to new treatments for fungal infections .

Analgesic and Anti-inflammatory Uses

Some derivatives of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one have been investigated for their analgesic and anti-inflammatory effects . These compounds could potentially be developed into new pain relievers and anti-inflammatory medications .

Anticancer Research

There is ongoing research into the anticancer potential of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives. These compounds may interact with various biological pathways involved in cancer cell proliferation and survival, offering a route to novel cancer therapies .

CNS Disorders Treatment

Derivatives of this compound have been used as intermediates in the synthesis of GABA B receptor modulators . These modulators are being researched for the treatment of central nervous system disorders, which could lead to new drugs for conditions like epilepsy or anxiety .

Chemical Synthesis and Derivatization

The compound serves as a key intermediate in the synthesis of various chemically modified derivatives. These derivatives are valuable for liquid-phase combinatorial synthesis , which is a technique used to rapidly generate a large number of different molecules for screening in drug discovery .

Molecular Docking Studies

Molecular docking studies have utilized 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives to understand their interaction with biological targets. This research aids in the design of molecules with improved efficacy and selectivity for their intended targets .

Development of Lead Molecules

The bioisostere concept, which involves the replacement of one part of a molecule with another that has similar properties, has been applied to derivatives of this compound. This approach is used to develop lead molecules for further pharmaceutical research .

Safety and Hazards

The safety data sheet for 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one indicates that it is harmful if swallowed and may cause skin irritation . It may also cause serious eye irritation and respiratory irritation .

Future Directions

While specific future directions for 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one are not mentioned in the search results, it’s worth noting that thieno[2,3-d]pyrimidine scaffolds have been suggested as models for the development of antimalarial agents .

properties

IUPAC Name

5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-4-5(2)12-8-6(4)7(11)9-3-10-8/h3H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFMGDDXMIKGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328030
Record name 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

CAS RN

18593-44-7
Record name 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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